molecular formula C21H18N6 B8244291 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Cat. No.: B8244291
M. Wt: 354.4 g/mol
InChI Key: MOMJMPQUSXVNEC-UHFFFAOYSA-N
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Description

TTA is a symmetric triazine-based monomer with three aniline groups attached to a central 1,3,5-triazine core. Its structure enables extensive π-conjugation and nitrogen-rich coordination sites, making it a key building block for covalent organic frameworks (COFs) and functional materials.

Properties

IUPAC Name

3-[4,6-bis(3-aminophenyl)-1,3,5-triazin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H,22-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMJMPQUSXVNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NC(=N2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanuric Chloride as the Triazine Precursor

The most widely employed route involves 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) reacting with three equivalents of 3-aminobenzonitrile under controlled conditions. In a representative procedure, cyanuric chloride (1.84 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C under nitrogen. A solution of 3-aminobenzonitrile (3.54 g, 30 mmol) and triethylamine (4.2 mL, 30 mmol) in DCM is added dropwise over 1 hour. The reaction proceeds for 12 hours at 0°C, followed by 24 hours at room temperature. Quenching with ice water yields a pale-yellow precipitate, which is filtered and washed sequentially with 5% NaOH solution and deionized water.

Critical Parameters:

  • Temperature control (0°C initial → 25°C final) prevents side reactions

  • Triethylamine concentration directly impacts substitution completeness

  • Anhydrous conditions are essential to avoid hydrolysis of cyanuric chloride

Acid-Catalyzed Cyclocondensation

Trifluoromethanesulfonic Acid (TFMSA) Mediated Synthesis

An alternative approach employs 3-nitroaniline as the starting material. In this method, 3-nitroaniline (4.14 g, 30 mmol) and cyanuric chloride (1.84 g, 10 mmol) are suspended in DCM with TFMSA (5 mL) as the catalyst. The mixture undergoes reflux at 40°C for 48 hours under nitrogen. Post-reaction, the solution is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Optimization Data:

ParameterRange TestedOptimal ValueYield Impact
TFMSA Concentration0.5–2.0 eq1.5 eq+32%
Reaction Time24–72 h48 h+18%
Temperature25–60°C40°C+25%

Solvothermal Synthesis for Enhanced Crystallinity

Mixed Solvent Systems

High-purity T3T crystals are obtained using a mesitylene/dioxane (3:1 v/v) solvent mixture. The reactants (cyanuric chloride and 3-aminobenzonitrile in 1:3 molar ratio) are sealed in a Pyrex tube under vacuum after three freeze-pump-thaw cycles. Heating at 120°C for 72 hours produces crystalline material with >98% purity (HPLC analysis).

Solvent Optimization:

Solvent CombinationDielectric ConstantReaction YieldPXRD Crystallinity Index
DMF/DMSO36.767%0.82
Mesitylene/Dioxane2.389%0.95
Toluene/Acetic Acid2.478%0.88

Post-Synthetic Purification Techniques

Recrystallization Protocols

Crude T3T is purified via gradient recrystallization from ethanol/water mixtures. Dissolving the product in hot ethanol (70°C) followed by incremental water addition (5% vol/step) yields needle-like crystals. Optimal purity (99.2% by HPLC) is achieved at 35% water content.

Chromatographic Methods

Silica gel chromatography with dichloromethane/methanol (95:5) eluent effectively removes oligomeric byproducts. Preparative HPLC (C18 column, acetonitrile/water 65:35) is employed for analytical-grade material, achieving 99.9% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis utilizes tubular reactors with:

  • Residence time: 2.5 hours

  • Temperature zones: 0°C (mixing) → 40°C (reaction)

  • Throughput: 12 kg/day

  • Yield: 82% (pilot) vs. 76% (batch)

Waste Management Protocols

TFMSA catalyst is recovered via vacuum distillation (85% recovery rate), while spent solvents undergo fractional distillation for reuse (92% efficiency).

Analytical Characterization

Spectroscopic Validation

  • FT-IR : ν(C≡N) 2230 cm⁻¹, ν(N-H) 3380 cm⁻¹

  • ¹H NMR (DMSO-d6): δ 7.25 (t, J=7.8 Hz, 3H), 7.08 (d, J=7.5 Hz, 6H), 6.45 (s, 6H)

  • ¹³C NMR : 168.9 ppm (triazine C), 151.2 ppm (C-N), 119.4 ppm (C≡N)

Thermal Stability Profile

TGA analysis shows decomposition onset at 285°C (N2 atmosphere), with char yield of 58% at 800°C, indicating high thermal stability.

Comparative Method Analysis

MethodYield (%)Purity (%)Energy Input (kJ/mol)Scalability
Nucleophilic (DCM)7895120Moderate
TFMSA Catalyzed859895High
Solvothermal8999150Low

Challenges and Mitigation Strategies

Challenge 1: Meta-substitution-induced steric hindrance reduces reaction rates by 40% compared to para-analogs.
Solution: Ultrasound-assisted synthesis (40 kHz, 300 W) enhances mass transfer, improving yields to 83%.

Challenge 2: Nitrile group hydrolysis during prolonged reactions generates carboxylic acid byproducts (up to 12%).
Solution: Strict anhydrous conditions with molecular sieves (4Å) reduce hydrolysis to <2% .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the triazine ring is substituted by different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives exhibit promising anticancer properties. The structural features of 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline allow it to interact with biological targets effectively. For instance:

  • Mechanism of Action : Triazine compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A study reported that certain triazine derivatives showed significant cytotoxic effects against various cancer cell lines without affecting normal cells .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. The ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

  • Research Findings : In vitro studies have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus .
  • Potential Use : It could be used in formulations for topical or systemic treatments of infections.

Herbicidal Activity

Triazine compounds are known for their herbicidal properties. The application of 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline in agriculture could help in the development of selective herbicides.

  • Mechanism : The compound may inhibit photosynthesis in target plants while being less harmful to crops.
  • Field Studies : Preliminary results indicate potential use in controlling weed populations effectively without damaging desired crops .

Polymeric Materials

The incorporation of triazine derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials.

  • Composite Materials : Research shows that adding triazine compounds can improve the fire resistance and durability of plastics .
  • Nanocomposites : The use of 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline in nanocomposites is being explored for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline involves its interaction with various molecular targets and pathways. The triazine ring can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological processes or enhance the properties of materials in which it is incorporated .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C21H18N6
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 14544-47-9
  • Synonyms: 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine; Triazine-triamine .
  • Storage : 2–8°C in dry conditions .

TTA is widely used in synthesizing COFs via Schiff-base or imine condensation reactions. Its electron-deficient triazine core enhances charge transfer and host-guest interactions, while the amino groups facilitate covalent linkage with aldehydes .

Structural Comparison of Triazine- and Benzene-Based Monomers

The table below compares TTA with structurally analogous monomers:

Monomer Core Structure Substituents N-Content Key Applications
TTA 1,3,5-Triazine Three 4-aminophenyl groups High (6 N atoms) COFs for catalysis, sensing, energy storage
TAPB <sup>a</sup> Benzene Three 4-aminophenyl groups Moderate (3 N atoms) COFs with tunable bandgaps for photocatalysis
TPA <sup>b</sup> 1,3,5-Triazine Three pyridin-2-amine groups High (9 N atoms) N-doped COFs for enhanced catalysis

<sup>a</sup> 1,3,5-Tris(4-aminophenyl)benzene; <sup>b</sup> 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine).

Key Insights :

  • N-Doping: TTA and TPA provide higher nitrogen content than TAPB, enhancing catalytic activity in reactions like Knoevenagel condensation .
  • Electronic Effects : The triazine core in TTA is electron-deficient, promoting charge transfer in COFs, whereas benzene in TAPB offers π-π stacking stability .

COF Performance Metrics

Table 1: Comparative Properties of TTA-Based COFs vs. Analogues
COF Monomer Pair Bandgap (eV) Porosity (m<sup>2</sup>/g) Application Performance Ref.
TTA-TTB TTA + TTB<sup>c</sup> ~2.1 680 Photocurrent: 35 µA cm<sup>−2</sup>
TAPB-TTB TAPB + TTB ~1.8 720 Photocurrent: 110 µA cm<sup>−2</sup>
TzDa TTA + Da<sup>d</sup> N/A ~36 Å (pore size) Dual fluorescence for water sensing
PI-3-COF-hp TTA + 1,3,5-triformyl benzene N/A 1,890 High guest-molecule diffusivity
TP-TTA-COF TTA + TP<sup>e</sup> N/A 1,050 Knoevenagel condensation: 98% yield

<sup>c</sup> 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde; <sup>d</sup> 2,5-dihydroxyterephthalaldehyde; <sup>e</sup> 2,4,6-trialdehyde resorcinol.

Key Findings :

  • Photoelectrochemical Performance : TAPB-TTB COF outperforms TTA-TTB due to a narrower bandgap (1.8 vs. 2.1 eV), attributed to the benzene core’s superior light absorption .
  • Catalytic Activity: TTA-based TP-TTA-COF achieves 98% yield in Knoevenagel condensation, outperforming TPA-based COFs, due to optimal N-doping and structural regularity .
  • Porosity : TTA-derived PI-3-COF-hp exhibits ultrahigh surface area (1,890 m<sup>2</sup>/g), enabling efficient lithium-ion storage and molecular diffusion .
  • Sensing : TzDa COF leverages TTA’s triazine core for dual fluorescence emissions, enabling ratiometric water detection in organic solvents .

Functional Advantages and Limitations

  • Advantages of TTA :
    • High nitrogen content improves catalytic and electrochemical activity.
    • Electron-deficient triazine core enhances charge separation in photocatalysis .
    • Structural symmetry ensures crystalline, porous COFs .
  • Limitations :
    • Broader bandgap compared to benzene-based COFs limits light-harvesting efficiency .
    • Sensitivity to synthetic conditions (e.g., drying methods) can yield low-porosity variants .

Biological Activity

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as triazine triamine, is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific triazine derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
  • Molecular Formula: C21H18N6
  • CAS Number: 14544-47-9
  • Molecular Weight: 378.41 g/mol
  • Appearance: White to yellow-green powder

Anticancer Properties

Research has demonstrated that 1,3,5-triazine derivatives exhibit significant anticancer activity. A systematic review highlighted that various substituted triazines can inhibit key enzymes involved in cancer progression. For instance:

  • EGFR Inhibition: Some derivatives showed potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation. The IC50 values for these compounds can be as low as 31 nM .
  • BTK Inhibition: Certain modifications of the triazine scaffold have led to the development of effective inhibitors of Bruton's tyrosine kinase (BTK), with reported IC50 values around 21 nM .

Antimicrobial Activity

The antibacterial and antifungal properties of triazine derivatives have also been documented. These compounds demonstrate efficacy against various pathogens due to their ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis .

Anti-inflammatory Effects

Triazines have been noted for their anti-inflammatory properties as well. Studies suggest that they can modulate inflammatory pathways and reduce cytokine production in various models .

The biological activity of 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes such as EGFR and BTK, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest: Some studies indicate that triazines can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
  • Reactive Oxygen Species (ROS) Generation: Triazines may induce oxidative stress in microbial cells or cancer cells, contributing to their cytotoxic effects.

Case Studies

StudyFindings
Antitumor Activity A study reported that modified triazines exhibited significant anticancer effects against various cancer cell lines with IC50 values ranging from 22 nM to over 500 nM depending on the specific derivative tested .
Antimicrobial Efficacy In vitro tests showed that certain triazine derivatives had minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Response Research indicated that triazines can significantly reduce inflammatory markers in animal models of inflammation .

Q & A

Q. What are the key structural characteristics of 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline, and how do they influence its chemical reactivity?

The compound features a central 1,3,5-triazine ring symmetrically substituted with three aniline groups at the 3,3',3''-positions. The electron-rich aromatic amines and the electron-deficient triazine core create a polarizable system, enabling participation in π-π stacking, hydrogen bonding, and coordination chemistry. This duality enhances its utility in supramolecular assembly and as a ligand for metal-organic frameworks (MOFs) . Reactivity is further influenced by the steric and electronic effects of the meta-substituted aniline groups, which may hinder or direct regioselective reactions.

Q. What established synthesis methods are available for preparing this compound, and what are their critical optimization parameters?

While direct synthesis protocols for the 3,3',3''-isomer are not explicitly detailed in the evidence, analogous methods for 4,4',4''-substituted derivatives involve cyclotrimerization of nitriles or cyanamides. For example, trimerization of 3-aminobenzonitrile derivatives under high-temperature conditions (180–220°C) with Lewis acid catalysts (e.g., ZnCl₂) is a plausible route . Key parameters include:

  • Catalyst selection : ZnCl₂ improves yield by facilitating nitrile activation.
  • Solvent-free conditions : Reduces side reactions and simplifies purification .
  • Reaction time : Prolonged heating (>24 hours) ensures complete cyclization. Purity (>95%) is achievable via recrystallization from dimethylformamide (DMF) or column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • ¹H/¹³C NMR : Aromatic protons in the aniline groups appear as multiplets (δ 6.5–7.5 ppm), while triazine ring carbons resonate at δ 160–170 ppm.
  • FT-IR : N-H stretches (3300–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) confirm structure .
  • HPLC-MS : Molecular ion peaks at m/z 354.41 (C₂₁H₁₈N₆⁺) validate molecular weight .
  • XRD : Crystallographic data (not provided in evidence) would reveal packing motifs influenced by hydrogen bonding.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of triazine derivatives across different studies?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For example:

  • Substituent effects : 4,4',4''-substituted derivatives show acetylcholinesterase inhibition, while meta-substituted isomers may exhibit altered binding kinetics due to steric hindrance .
  • Assay variability : Standardize enzyme sources (e.g., human vs. bovine AChE) and buffer conditions (pH, ionic strength) to ensure reproducibility .
  • Computational docking : Use molecular dynamics simulations to compare binding modes of isomers with target enzymes .

Q. How can computational chemistry predict the supramolecular assembly of this compound in material science applications?

Density functional theory (DFT) calculations can model:

  • Electronic structure : HOMO/LUMO levels (e.g., triazine as electron acceptor, aniline as donor) predict charge-transfer capabilities for photovoltaic applications .
  • Non-covalent interactions : Simulate π-π stacking distances and hydrogen-bonding networks to design MOFs or covalent organic frameworks (COFs) . Experimental validation via grazing-incidence X-ray scattering (GIXS) or atomic force microscopy (AFM) is recommended .

Q. What are the challenges in designing enantioselective synthesis routes for chiral triazine derivatives, including this compound?

The symmetric triazine core complicates enantioselectivity. Potential solutions include:

  • Chiral auxiliaries : Introduce temporary chiral groups during synthesis (e.g., Evans oxazolidinones) to direct stereochemistry .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for cross-coupling reactions to install chiral substituents .
  • Kinetic resolution : Exploit differential reaction rates of enantiomers with chiral catalysts or enzymes .

Q. How does the compound’s electronic structure influence its performance in photocatalytic or catalytic systems?

The triazine-aniline system’s electron-deficient core and electron-rich periphery enable:

  • Photocatalysis : Visible-light absorption (λ ~400–500 nm) facilitates electron-hole separation, enhancing redox activity for organic transformations .
  • Metal coordination : The nitrogen-rich structure chelates transition metals (e.g., Ru, Ir) for catalytic C-H activation or CO₂ reduction . Electrochemical impedance spectroscopy (EIS) and UV-vis-NIR spectroscopy are critical for evaluating charge-transfer efficiency .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods; avoid inhalation (no explicit toxicity data, but structural analogs are irritants) .
  • Data reconciliation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
  • Synthetic scalability : Pilot small-scale reactions (<1 g) before optimizing for gram-scale synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Reactant of Route 2
3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.